molecular formula C19H20N4O B2889309 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline CAS No. 241146-75-8

2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline

Cat. No. B2889309
CAS RN: 241146-75-8
M. Wt: 320.396
InChI Key: AJZXPBSDWPVYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline” is a compound that has been studied for its potential therapeutic applications . It is a ligand for the alpha1-adrenergic receptor, which is a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Scientific Research Applications

Alpha1-Adrenergic Receptor Antagonism

This compound has been identified as a potential antagonist for alpha1-adrenergic receptors. These receptors are significant targets for various neurological conditions treatment, including Alzheimer’s disease. The compound’s affinity for these receptors ranges from 22 nM to 250 nM, indicating a strong potential for therapeutic use .

Neurodegenerative Disease Treatment

Due to its interaction with alpha1-adrenergic receptors, this molecule is being studied for its potential in treating neurodegenerative conditions. It’s particularly relevant for conditions like Alzheimer’s disease, where the modulation of these receptors could play a crucial role in managing symptoms or slowing progression .

Psychiatric Condition Management

The compound’s ability to target G-protein-coupled receptors like alpha1-adrenergic receptors also makes it a candidate for managing psychiatric conditions. These receptors are associated with numerous neurodegenerative and psychiatric conditions, making them a valuable target for new CNS drug discovery .

Antibacterial Activity

Piperazine derivatives, including this compound, have shown promise in antibacterial applications. The structural motif of piperazine is common in pharmaceuticals due to its ability to modulate pharmacokinetic properties positively. This compound, in particular, has been synthesized and characterized with promising antibacterial activity .

Pharmacokinetic Profile Optimization

The compound has undergone in silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations. These studies help in identifying promising lead compounds with acceptable pharmacokinetic profiles for further investigation .

Synthesis and Characterization of Novel Derivatives

The compound serves as a base for synthesizing novel derivatives with potential therapeutic applications. Its structure allows for the creation of new molecules that can be tested for various biological activities, including antibacterial, antifungal, and antiviral properties .

Mechanism of Action

Future Directions

The future directions for the study of “2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline” could involve further investigation of its potential as a therapeutic agent, particularly in relation to its interaction with the alpha1-adrenergic receptors . Further studies could also explore its synthesis process, molecular structure, and physical and chemical properties.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-24-16-8-6-15(7-9-16)22-10-12-23(13-11-22)19-14-20-17-4-2-3-5-18(17)21-19/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZXPBSDWPVYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.